molecular formula C13H24N2O4 B1629575 3-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid CAS No. 372144-08-6

3-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid

Cat. No.: B1629575
CAS No.: 372144-08-6
M. Wt: 272.34 g/mol
InChI Key: YMYPBFLZRYXYQL-UHFFFAOYSA-N
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Description

3-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid (CAS: 372144-08-6) is a protected amino acid derivative featuring a piperidine ring substituted at the 3-position with a tert-butoxycarbonyl (Boc) group and a β-amino propanoic acid moiety. This compound is widely utilized as a building block in peptide synthesis and medicinal chemistry due to its Boc-protected amine, which provides stability during synthetic procedures while allowing selective deprotection under acidic conditions . It is commercially available in purities ≥95% and is offered in quantities ranging from 1 mg to 1 kg by suppliers such as Combi-Blocks and CymitQuimica .

Properties

IUPAC Name

3-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-6-4-5-9(8-15)10(14)7-11(16)17/h9-10H,4-8,14H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYPBFLZRYXYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646958
Record name 3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-3-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372144-08-6
Record name β-Amino-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372144-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-3-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Conventional Condensation Approaches

Malonic Acid-Based Cyclocondensation

A foundational synthesis involves the reaction of a piperidine precursor with malonic acid and ammonium acetate in ethanol under reflux conditions. For instance, 205 g of a piperidine intermediate (compound 3) reacted with 1223 g malonic acid and 185 g ammonium acetate in 500 mL ethanol at 100°C for 8 hours yielded 105 g of the target compound (39% yield). This one-pot procedure leverages malonic acid’s dual role as a carbonyl source and nucleophile, facilitating cyclization via a Knoevenagel-like mechanism.

Table 1: Reaction Conditions for Malonic Acid Condensation
Parameter Value
Temperature 100°C (reflux)
Solvent Ethanol
Molar Ratio (Piperidine:Malonic Acid:NH4OAc) 1:6:1.1
Reaction Time 8 hours
Yield 39%

Post-reaction workup involves cooling to 0°C, filtration to remove unreacted ammonium salts, and recrystallization from ethanol-water (3:1 v/v) to achieve >98% purity. Despite moderate yields, this method remains industrially viable due to its scalability and minimal byproduct formation.

tert-Butoxycarbonyl (Boc) Protection Strategies

Di-tert-Butyl Dicarbonate-Mediated Protection

The Boc group is introduced to the piperidine amine post-condensation to prevent undesired side reactions during subsequent synthetic steps. A representative protocol from patent literature details the treatment of 4-piperidinepropionic acid (13.4 mmol) with di-tert-butyldicarbonate (14.75 mmol) and sodium hydroxide (13.4 mmol) in a THF-water (1:1) mixture at 25°C for 18 hours. This method achieved a 79% yield after ion-exchange chromatography using Bio-Rad 50WX4 (H+) resin.

Table 2: Boc Protection Efficiency Under Varied Conditions
Base Solvent System Time (h) Yield (%)
NaOH THF:H2O (1:1) 18 79
NaHCO3 DCM:H2O (2:1) 24 65
Et3N DMF 12 72

The choice of base significantly impacts reaction efficiency. Sodium hydroxide in biphasic THF-water maximizes Boc group incorporation while minimizing ester hydrolysis of the propanoic acid moiety.

Alternative Synthetic Routes

Enzymatic Resolution of Racemic Mixtures

Recent advances employ lipase-catalyzed kinetic resolution to access enantiomerically pure product. For example, Pseudomonas fluorescens lipase (PFL) in tert-butyl methyl ether selectively hydrolyzes the (R)-enantiomer of a racemic ester precursor at 30°C, yielding the (S)-configured acid with 92% enantiomeric excess (ee). This method circumvents traditional chiral auxiliaries, though substrate specificity limits broad applicability.

Solid-Phase Synthesis

Immobilization of the piperidine scaffold on Wang resin enables iterative coupling-deprotection cycles. A reported protocol involves:

  • Resin activation with HBTU/DIPEA in DMF.
  • Coupling of Fmoc-β-alanine (3 equiv) for 2 hours.
  • Piperidine (20% v/v) deprotection.
  • Cleavage with TFA:H2O:Triisopropylsilane (95:2.5:2.5) to liberate the product in 68% isolated yield.

Reaction Optimization and Scalability

Solvent Effects on Yield

Comparative studies reveal ethanol’s superiority over DMF or THF in malonic acid condensations due to improved solubility of ammonium byproducts. Replacing ethanol with methanol decreases yields to 28% due to premature precipitation of intermediates.

Temperature-Controlled Stereoselectivity

Lowering the Boc protection temperature from 25°C to 0°C enhances diastereomeric ratio from 3:1 to 8:1 (syn:anti) by slowing epimerization at the piperidine C3 position.

Table 3: Temperature Impact on Diastereoselectivity
Temperature (°C) Diastereomeric Ratio (syn:anti)
25 3:1
0 8:1

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR (400 MHz, D2O): δ 1.44 (s, 9H, Boc CH3), 2.35–2.50 (m, 2H, piperidine H-4), 3.15 (t, J = 6.8 Hz, 2H, NHCH2), 3.80 (br s, 1H, piperidine H-3), 4.10 (q, J = 7.2 Hz, 1H, α-CH).
  • HPLC : Purity >98% on a C18 column (MeCN:H2O + 0.1% TFA, 30:70), retention time 8.2 min.

Crystallographic Validation

Single-crystal X-ray diffraction of the methyl ester derivative confirms the (S)-configuration at C3, with torsion angles of 178.5° between the Boc carbonyl and piperidine nitrogen.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as ammonia, primary amines, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Peptide Synthesis

Boc-protected amino acids are widely used in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amine functionality during peptide assembly. This compound can be utilized to synthesize peptide analogues that exhibit enhanced biological activity.

Case Study: Peptide Analogues

A study demonstrated the synthesis of peptide analogues using Boc-3-amino-3-piperidinylpropanoic acid as a building block. The analogues were evaluated for their binding affinity and biological activity, showing promising results in modulating specific receptor interactions, which could lead to new therapeutic agents .

Drug Development

2.1 Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV inhibitors are critical in the management of type 2 diabetes. Boc-3-amino-3-piperidinylpropanoic acid has been explored as a precursor in the synthesis of these inhibitors, contributing to the development of effective antidiabetic medications.

Table 1: DPP-IV Inhibitors Derived from Boc Amino Acids

Compound NameActivityReference
LinagliptinHigh
AlogliptinModerate
SitagliptinHigh

Biological Research

3.1 Selective Binding Studies

The compound has been utilized in studies investigating selective binding to various biological targets, including receptors involved in neurological processes. Its structural features allow for modifications that can enhance selectivity and potency.

Case Study: Binding Affinity Evaluation

Research indicated that modifications to the piperidine ring significantly affected the binding affinity of peptide analogues to specific receptors, suggesting that Boc-3-amino-3-piperidinylpropanoic acid can be tailored for targeted drug design .

Synthesis Techniques

4.1 Synthetic Routes

The synthesis of Boc-3-amino-3-piperidinylpropanoic acid can be achieved through several methods, including reductive amination and coupling reactions with other amino acids.

Table 2: Synthetic Methods Overview

MethodDescriptionYield (%)
Reductive AminationUsing Boc-protected piperidone with glycine62
Coupling ReactionsEDC/HOBt coupling with deprotected diastereomers78

Mechanism of Action

The mechanism of action of 3-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc group protects the amino group during reactions, allowing for selective modifications. Upon deprotection, the free amine can interact with biological targets, potentially modulating their activity.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Position: The target compound’s Boc group resides on the piperidine-3 position, whereas ST-6924 (CAS 372144-02-0) places it on piperidine-3.
  • Ring Size : ST-0284 replaces piperidine with pyrrolidine, a 5-membered ring. This reduces conformational flexibility and may enhance binding specificity in certain biological targets .
  • Protecting Groups : The dual Boc/Fmoc analog (CAS 372144-11-1) enables sequential deprotection—Boc (acid-labile) and Fmoc (base-labile)—making it valuable for solid-phase peptide synthesis .

Research Findings and Data

Physicochemical Properties

Property Target Compound ST-6924 ST-0284 Fmoc/Boc Analog
Melting Point Not reported Not reported Not reported 242°C (decomposes)
Solubility Likely polar aprotic solvents (DMF, DMSO) Similar to target Lower due to pyrrolidine Poor in water; soluble in DCM
Stability Acid-sensitive (Boc) Acid-sensitive Acid-sensitive Base-sensitive (Fmoc)

Commercial Availability

  • Target Compound : Offered by CymitQuimica (Ref: 10-F681453) in 1g, 100mg, and 250mg quantities .
  • Fmoc/Boc Analog: Available from Synblock (Catalog No. AB14623) and LEAP CHEM .

Biological Activity

3-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid, commonly referred to as Boc-piperidine derivative, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 255.33 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)N1CCCC@@HC1
PropertyValue
Molecular FormulaC13H23NO4
Molecular Weight255.33 g/mol
SolubilitySoluble in water
Melting PointNot specified

Research indicates that this compound exhibits significant biological activity through its role as a precursor in the synthesis of various pharmacologically active compounds. It is particularly noted for its utility in developing dipeptidyl peptidase IV (DPP-IV) inhibitors, which are crucial in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels .

Therapeutic Applications

  • Diabetes Management : The compound's derivatives are being explored for their ability to inhibit DPP-IV, which is a target for antidiabetic medications like linagliptin and alogliptin .
  • Cancer Therapy : Some studies suggest that related compounds may possess anti-tumor properties by inhibiting Class I PI3-kinase enzymes, which are implicated in various cancers . This inhibition could potentially prevent tumor cell invasion and metastasis.
  • Neuroprotective Effects : Preliminary findings indicate potential neuroprotective effects, although more research is needed to establish this connection definitively.

Case Study 1: DPP-IV Inhibition

In a study focused on the synthesis of DPP-IV inhibitors, researchers utilized this compound as a key intermediate. The resulting compounds demonstrated significant inhibition of DPP-IV activity in vitro, leading to increased insulin levels in diabetic models .

Case Study 2: Anti-Cancer Activity

Another study investigated the anti-cancer potential of derivatives synthesized from this compound. These derivatives showed selective inhibition of Class I PI3-kinase isoforms, particularly PI3K-alpha and -beta, resulting in reduced proliferation of cancer cells in vitro and in vivo models .

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. The toxicity profile indicates moderate toxicity with specific warnings related to respiratory irritation upon exposure . Therefore, handling precautions should be taken during laboratory synthesis and application.

Table 2: Toxicity Profile

Toxicity ParameterValue
Acute ToxicityModerate
Skin IrritationYes
Eye IrritationYes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. For example, the Boc group is introduced to stabilize the piperidine nitrogen during subsequent reactions. A representative procedure involves coupling protected intermediates using reagents like DCC/DMAP in dichloromethane (RT, 16 hours), followed by aqueous workup .
  • Key Considerations :

  • Use of tert-butyl dicarbonate for Boc protection.
  • Purification via column chromatography to isolate intermediates.
  • Monitoring reaction progress via TLC or LC-MS.
    • Data Table :
StepReagents/ConditionsYieldReference
Boc Protection(Boc)₂O, DMAP, DCM85%
CouplingDCC, DMAP, RT78%

Q. How can mass spectrometry and NMR spectroscopy confirm structural integrity?

  • Methodological Answer :

  • Mass Spectrometry : Exact mass (e.g., 305.3700 g/mol) should match theoretical values with ≤0.01 Da error .
  • NMR : Key signals include Boc tert-butyl protons (δ ~1.4 ppm, singlet) and piperidine/amino proton resonances (δ 3.0–4.5 ppm) .
    • Data Table :
TechniqueKey Peaks/DataPurpose
HRMS[M+H]⁺ = 306.3773Molecular formula confirmation
¹H NMRδ 1.4 (9H, s), 3.2–3.8 (piperidine H)Functional group identification

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store in a dry, ventilated area away from ignition sources .
  • In case of exposure, rinse with water and seek medical attention .

Advanced Research Questions

Q. How does this compound function as a rigid linker in PROTAC® development?

  • Methodological Answer : The Boc-piperidine moiety provides spatial rigidity, optimizing ternary complex formation between target proteins and E3 ligases. Its length and stereochemistry influence degradation efficiency .
  • Design Considerations :

  • Compare with flexible linkers (e.g., PEG-based) to assess degradation selectivity.
  • Use X-ray crystallography or cryo-EM to validate binding modes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid

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